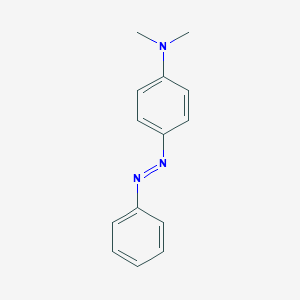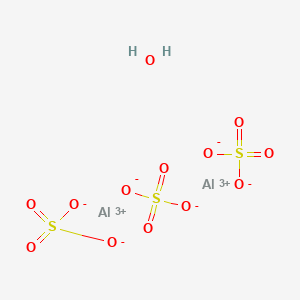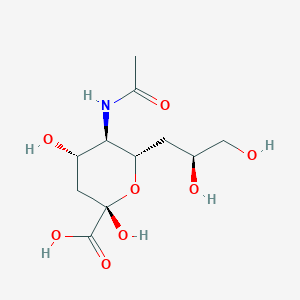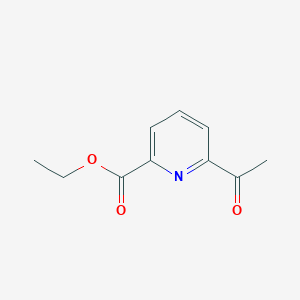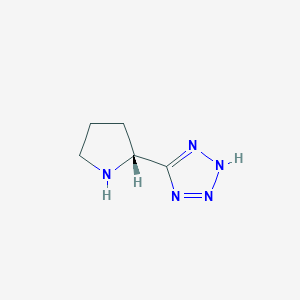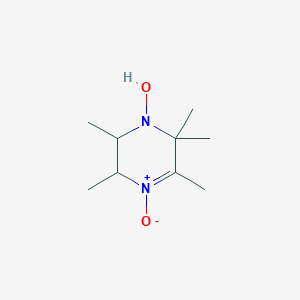![molecular formula C7H8BrNO B045889 2-Bromo-1-[4-pyridyl]ethanol CAS No. 118838-55-4](/img/structure/B45889.png)
2-Bromo-1-[4-pyridyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[4-pyridyl]ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound is also known as BPE and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol is not well understood. However, it is believed that it acts as a nucleophile and reacts with various functional groups such as aldehydes, ketones, and acids.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[4-pyridyl]ethanol. However, it has been reported to exhibit antimicrobial activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-1-[4-pyridyl]ethanol in lab experiments is its ability to react with different functional groups. However, one of the limitations is that it is not readily available and requires a multi-step synthesis process.
Orientations Futures
There are several future directions for the use of 2-Bromo-1-[4-pyridyl]ethanol in scientific research. One of the potential areas of research is in the development of new organic compounds with unique properties. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of this compound. Finally, there is a need to explore alternative synthesis methods that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-Bromo-1-[4-pyridyl]ethanol can be achieved through a multi-step process. The first step involves the reaction of 4-pyridylmagnesium bromide with ethylene oxide. This reaction produces 4-pyridylethanol, which is then brominated using N-bromosuccinimide to produce 2-Bromo-1-[4-pyridyl]ethanol.
Applications De Recherche Scientifique
2-Bromo-1-[4-pyridyl]ethanol has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds due to its ability to react with different functional groups.
Propriétés
Numéro CAS |
118838-55-4 |
|---|---|
Nom du produit |
2-Bromo-1-[4-pyridyl]ethanol |
Formule moléculaire |
C7H8BrNO |
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
2-bromo-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |
Clé InChI |
SUGRCVXYPODIFP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CBr)O |
SMILES canonique |
C1=CN=CC=C1C(CBr)O |
Synonymes |
4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
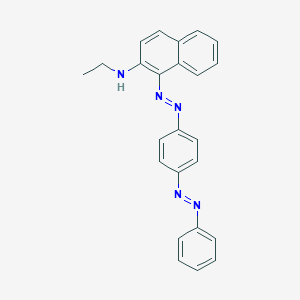
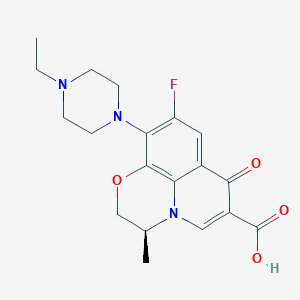
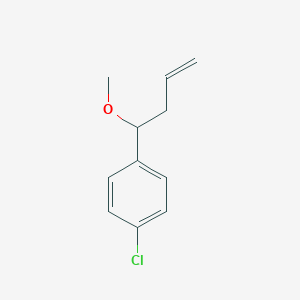
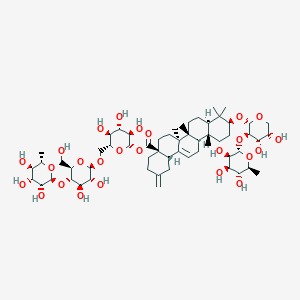
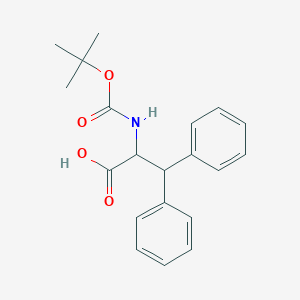
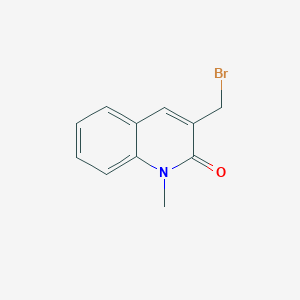
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
